Methyl 4-(2-aminophenyl)-4-oxobutanoate
Overview
Description
Methyl 4-(2-aminophenyl)-4-oxobutanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of butanoic acid and has a molecular formula of C12H13NO3.
Scientific Research Applications
Methyl 4-(2-aminophenyl)-4-oxobutanoate has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various neurotransmitter systems, including serotonin (5-ht) and norepinephrine (ne) transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
It is suggested that similar compounds may act by a mechanism that involves uptake by the plasma membrane 5-ht and ne transporters . This uptake could potentially alter the concentration of these neurotransmitters in the synaptic cleft, leading to changes in neuronal signaling.
Biochemical Pathways
Compounds with similar structures have been found to influence the serotonin and norepinephrine pathways . These pathways are critical for various physiological processes, including mood regulation, sleep, and the body’s response to stress.
Result of Action
Similar compounds have been found to cause long-term loss of forebrain serotonin (5-ht) and norepinephrine (ne), while sparing striatal dopaminergic innervation . This suggests that Methyl 4-(2-aminophenyl)-4-oxobutanoate may have a similar effect, potentially leading to changes in mood and other neurological functions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 4-(2-aminophenyl)-4-oxobutanoate in lab experiments is its relatively low toxicity. It has been found to have a low acute toxicity and is not mutagenic or genotoxic. However, one of the limitations of using this compound is its limited solubility in water. This can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of Methyl 4-(2-aminophenyl)-4-oxobutanoate. One area of research is the development of new synthetic methods for this compound. Another area of research is the study of its potential use in the treatment of neurodegenerative disorders. Additionally, further studies are needed to explore its potential use in the treatment of bacterial infections and cancer.
Conclusion
This compound is a chemical compound that has potential applications in various fields. It has been found to have antibacterial, antitumor, and anti-inflammatory properties. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as COX-2 and LOX. While it has several advantages for use in lab experiments, its limited solubility in water can make it difficult to use in certain experiments. There are several future directions for the study of this compound, including the development of new synthetic methods and the study of its potential use in the treatment of neurodegenerative disorders, bacterial infections, and cancer.
Biochemical Analysis
Biochemical Properties
Methyl 4-(2-aminophenyl)-4-oxobutanoate plays a vital role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including serine–pyruvate aminotransferase, which is involved in amino acid metabolism . The interaction between this compound and this enzyme can influence the enzyme’s activity, leading to changes in the metabolic pathways it regulates. Additionally, this compound may interact with other proteins and biomolecules, affecting their function and stability.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the levels of serotonin and norepinephrine in neuronal cells, leading to changes in neurotransmitter balance and potentially impacting mood and behavior . In other cell types, this compound may alter metabolic flux and energy production, affecting overall cell health and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can bind to enzymes and proteins, leading to either inhibition or activation of their activities. For example, its interaction with serine–pyruvate aminotransferase can result in enzyme inhibition, affecting amino acid metabolism . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can cause sustained changes in neurotransmitter levels, such as serotonin and norepinephrine, over several weeks . These long-term effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have beneficial effects on neurotransmitter balance and cellular metabolism. At higher doses, it can cause toxic or adverse effects, such as significant depletion of neurotransmitters like serotonin and norepinephrine . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism. It interacts with enzymes such as serine–pyruvate aminotransferase, which plays a role in the conversion of amino acids . This compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins, affecting its localization and accumulation within cells . Understanding the transport mechanisms of this compound is crucial for determining its bioavailability and effectiveness in different cellular contexts.
Subcellular Localization
This compound’s subcellular localization can influence its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall impact on cellular processes.
properties
IUPAC Name |
methyl 4-(2-aminophenyl)-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)7-6-10(13)8-4-2-3-5-9(8)12/h2-5H,6-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIKFAUEEGOUQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563381 | |
Record name | Methyl 4-(2-aminophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57231-39-7 | |
Record name | Methyl 4-(2-aminophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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